molecular formula C11H10N2O B1366886 4'-(1-Pyrazolyl)acetophenone CAS No. 25699-98-3

4'-(1-Pyrazolyl)acetophenone

Cat. No.: B1366886
CAS No.: 25699-98-3
M. Wt: 186.21 g/mol
InChI Key: SGXKUEXZFMNYRE-UHFFFAOYSA-N
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Description

4'-(1-Pyrazolyl)acetophenone is a chemical compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Biochemical Analysis

Biochemical Properties

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone can interact with proteins and other biomolecules, influencing their conformation and function .

Cellular Effects

The effects of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone has been shown to induce apoptosis in certain cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme, resulting in altered catalytic activity. Furthermore, 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity. These findings highlight the importance of considering temporal factors when using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and modulating metabolic pathways . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects underscore the need for careful consideration of dosage when using this compound in experimental settings.

Metabolic Pathways

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound can affect metabolic flux by modulating the levels of key metabolites, thereby impacting overall cellular metabolism. Understanding these metabolic interactions is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity . These transport mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-(1-Pyrazolyl)acetophenone typically involves the reaction of 4-bromoacetophenone with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4'-(1-Pyrazolyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4'-(1-Pyrazolyl)acetophenone has diverse applications in scientific research:

Comparison with Similar Compounds

    1-[4-(1H-imidazol-1-yl)phenyl]ethanone: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-[4-(1H-triazol-1-yl)phenyl]ethanone: Contains a triazole ring, offering different chemical properties and reactivity.

Uniqueness: 4'-(1-Pyrazolyl)acetophenone is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where pyrazole’s characteristics are advantageous .

Properties

IUPAC Name

1-(4-pyrazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXKUEXZFMNYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481840
Record name 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-98-3
Record name 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with 1-(4-bromophenyl)ethanone (398 mg, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 300 mg (81% isolated yield) of the desired product as a white solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
398 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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